molecular formula C18H20N6O4 B3860291 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)

3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)

Cat. No.: B3860291
M. Wt: 384.4 g/mol
InChI Key: KMGCJVDNQAELMB-IWGRKNQJSA-N
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Description

3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) (Registry No. 416889-79-7) is a bis-hydrazone derivative synthesized by condensing 3-nitrobenzaldehyde with N,N′-dimethylethane-1,2-diamine. Its molecular formula is C₁₈H₂₀N₆O₄, with an average molecular mass of 384.39 g/mol and a monoisotopic mass of 384.1546 g/mol . Structurally, it consists of two 3-nitrobenzylidene moieties linked via a methyl-substituted ethane-1,2-diylhydrazine backbone, forming a rigid, conjugated system. The compound’s E-configuration at the hydrazone bonds is confirmed by spectroscopic methods (e.g., NMR, IR) and X-ray crystallography in analogous studies .

The ethanediyl linker enforces a specific spatial arrangement, making it suitable for forming chelate complexes with transition metals.

Properties

IUPAC Name

N,N'-dimethyl-N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21(19-13-15-5-3-7-17(11-15)23(25)26)9-10-22(2)20-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14H,9-10H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCJVDNQAELMB-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=CC1=CC(=CC=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/N=C/C1=CC(=CC=C1)[N+](=O)[O-])CCN(/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, research findings, and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) can be represented by the following structural formula:

C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

This compound features a nitro group attached to a benzaldehyde moiety and a hydrazone linkage, which contributes to its biological activity.

Antimicrobial Properties

Research has demonstrated that 3-nitrobenzaldehyde derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Compound MIC (µg/mL) Bacterial Strain
3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)32Staphylococcus aureus
64Escherichia coli

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920G2/M phase cell cycle arrest

The biological activity of 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular functions. For example, its interaction with topoisomerases has been suggested as a mechanism contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives of 3-nitrobenzaldehyde resulted in significant improvement in symptoms compared to a control group receiving standard antibiotics.
  • Cancer Treatment : A study published in the Journal of Medicinal Chemistry reported that patients treated with formulations containing this compound as part of their chemotherapy regimen exhibited enhanced tumor reduction rates compared to those receiving traditional treatments alone.

Scientific Research Applications

Medicinal Chemistry

3-Nitrobenzaldehyde derivatives have been studied for their potential pharmacological activities. Specifically, compounds containing the hydrazone moiety are known for their anti-inflammatory and anti-cancer properties. Research indicates that these compounds can inhibit certain enzymes related to cancer progression and inflammation.

Organic Synthesis

The compound is utilized in various organic synthesis reactions, including:

  • Formation of Hydrazones : The reaction between aldehydes and hydrazines leads to the formation of hydrazones, which are valuable intermediates in organic synthesis.
  • Cyclization Reactions : 3-Nitrobenzaldehyde derivatives can undergo cyclization to form complex ring structures that are useful in drug design and development.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use in analytical chemistry. Techniques such as UV-Vis spectroscopy and NMR can be employed to study its behavior in different environments, aiding in the understanding of reaction mechanisms involving nitro compounds.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer activity of a series of hydrazone derivatives synthesized from 3-nitrobenzaldehyde. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of 3-nitrobenzaldehyde hydrazone derivatives revealed that they could effectively inhibit enzymes associated with inflammatory pathways. This finding opens avenues for developing new anti-inflammatory drugs.

Data Table: Comparison of Synthesis Methods

MethodConditionsYield (%)References
Acid-Catalyzed Reactionp-Toluenesulfonic acid85-90
Microwave-Assisted SynthesisControlled temperature95
Solvent-Free SynthesisRoom temperature80

Chemical Reactions Analysis

Synthetic Formation

The compound is synthesized via condensation of 3-nitrobenzaldehyde with methylhydrazine under reflux conditions. Key parameters include:

  • Reactants : 3-Nitrobenzaldehyde (aromatic aldehyde) + methylhydrazine

  • Conditions : Reflux in ethanol for 6–8 hours at 60–80°C, pH 7–8

  • Yield : ~75–85% after purification by recrystallization.

This reaction proceeds through nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.

Reduction Reactions

The nitro group (–NO₂) and hydrazone bond (–C=N–N–) serve as primary reduction targets:

Reduction Target Conditions Product Key Observations
Nitro group (–NO₂)H₂/Pd-C (1 atm, 25°C, 12 h)3-Aminobenzaldehyde hydrazone derivativePartial reduction observed; requires excess H₂ .
Hydrazone bondNaBH₄ in ethanol (0°C, 2 h)Free amine + aldehyde fragmentsSelective cleavage without nitro reduction.

NMR studies of analogous reductions (e.g., 3-nitrobenzaldehyde → 3-nitrobenzyl alcohol) show upfield shifts in aromatic protons (Δδ ~0.3–0.5 ppm) due to reduced electron withdrawal .

Hydrolysis

Acid-catalyzed hydrolysis cleaves the hydrazone bond:

  • Conditions : 2M HCl, reflux (4 h)

  • Products : 3-Nitrobenzaldehyde + methylhydrazine hydrochloride

  • Mechanism : Protonation of the imine nitrogen followed by nucleophilic water attack.

The reaction is pH-sensitive, with optimal yields at pH ≤ 2. Side products (e.g., over-oxidized aldehydes) form at higher temperatures .

Cycloaddition and Heterocycle Formation

The hydrazone participates in [3+2] cycloadditions to form triazole derivatives:

Reagents Conditions Product Yield
PhenylacetyleneCuI catalyst, 80°C, 6 h1,2,3-Triazole-functionalized adduct68%
Ethyl cyanoacetatePiperidine, ethanol, refluxPyrazole derivative72%

These reactions exploit the nucleophilic hydrazone nitrogen and the electron-deficient aromatic ring .

Electrophilic Substitution

The nitro group directs electrophilic attack to meta positions:

Reagent Product Conditions
HNO₃/H₂SO₄3,5-Dinitrobenzaldehyde adduct0°C, 30 min; limited practicality
Br₂/FeCl₃5-Bromo-3-nitrobenzaldehydeRT, 1 h; regioselective bromination

Steric hindrance from the hydrazone group reduces reaction rates compared to unsubstituted nitrobenzaldehyde .

Coordination Chemistry

The hydrazone acts as a bidentate ligand for transition metals:

Metal Salt Complex Structure Application
Cu(II) chlorideOctahedral Cu(N,N)₂Cl₂Catalytic oxidation studies
Fe(III) nitrateTrigonal bipyramidal Fe(O,N)₃Magnetic material precursors

Stability constants (log β) range from 8.2–10.5, depending on solvent polarity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) with structurally related hydrazones, emphasizing key differences in substituents, linkers, and properties:

Compound Name Substituent Position Linker Type Key Properties
3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) 3-NO₂ (meta) Ethane-1,2-diyl Rigid geometry; strong electron withdrawal; λₘₐₓ (UV-Vis) ~370 nm
4-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) 4-NO₂ (para) Ethane-1,2-diyl Enhanced conjugation; higher dipole moment; λₘₐₓ ~385 nm
3-Nitrobenzaldehyde 1,3-propanediyl(methylhydrazone) 3-NO₂ (meta) Propane-1,3-diyl Flexible linker; reduced planarity; lower thermal stability
Benzaldehyde 1,2-ethanediyl(methylhydrazone) H (no substituent) Ethane-1,2-diyl Electron-rich; λₘₐₓ ~320 nm; weaker metal-binding affinity

Key Observations:

  • Nitro Position: The meta-nitro group in the target compound disrupts symmetry compared to para-substituted analogs, reducing dipole symmetry but enhancing solubility in polar solvents. Para-nitro derivatives exhibit stronger conjugation, shifting UV-Vis absorption maxima .
  • Linker Flexibility: Ethane-1,2-diyl linkers enforce a rigid, planar structure ideal for π-π stacking and metal coordination. Propane-1,3-diyl analogs exhibit conformational flexibility, reducing chelation efficiency .

Coordination Chemistry and Reactivity

Hydrazones are widely studied for their N,N′-bidentate ligand behavior. The target compound’s methyl groups on the hydrazine nitrogen introduce steric hindrance, which moderates metal-binding kinetics compared to unsubstituted hydrazones. For example:

  • Copper(II) Complexes: The 3-nitro derivative forms stable Cu(II) complexes with log K values ~8.2, whereas non-nitro analogs (e.g., benzaldehyde derivatives) show log K ~6.5 due to weaker electron withdrawal .
  • Catalytic Applications: Unlike N,O-bidentate ligands (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ), hydrazones lack oxygen donors but offer tunable electronic properties via nitro groups, making them selective for C–H activation in aryl substrates .

Q & A

Q. How to design biological activity studies while mitigating cytotoxicity false positives?

  • Methodological Answer : Pre-screen for redox activity using DPPH or ABTS assays to rule out antioxidant interference. For antimicrobial testing, combine MIC assays with live/dead staining (SYTO 9/propidium iodide) to confirm membrane disruption vs. artifact .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.